2-(Tributylstannyl)thiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

Precursor for Stannylation Reactions

2-(Tributylstannyl)thiazole serves as a valuable precursor for stannylation reactions in organic synthesis. The tributyltin group (SnBu₃) acts as a good leaving group, readily undergoing nucleophilic substitution with various nucleophiles, introducing the thiazole moiety into target molecules. This allows for the formation of complex organic structures containing the thiazole ring, a versatile heterocyclic scaffold with diverse biological activities [, ].

C-H Activation

Recent research explores the potential of 2-(tributylstannyl)thiazole in C-H activation reactions. The thiazole ring can activate nearby C-H bonds, facilitating their subsequent functionalization with various groups. This approach offers a novel strategy for the selective modification of complex organic molecules [].

Material Science

Organic Photovoltaics

2-(Tributylstannyl)thiazole has been investigated as a potential component in organic photovoltaic (OPV) devices. The thiazole group can act as an electron acceptor, enhancing the efficiency of charge transfer within the device. However, further research is needed to optimize its performance and integrate it effectively into OPV systems [].

Precursor for Functional Materials

The tributyltin group in 2-(tributylstannyl)thiazole can be readily converted into various functional groups through post-synthetic modifications. This allows for the creation of diverse materials with tailored properties for applications in catalysis, sensing, and other areas [].

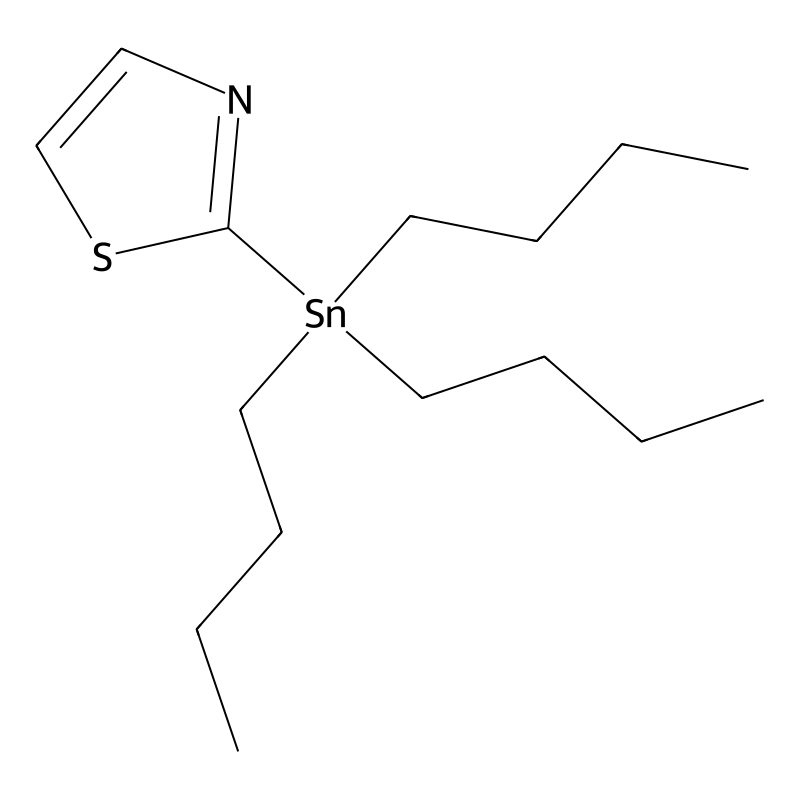

2-(Tributylstannyl)thiazole is an organotin compound characterized by the presence of a thiazole ring and a tributylstannyl group. Its chemical formula is C₁₅H₂₉NSSn, and it has a molecular weight of approximately 340.08 g/mol. The compound features a thiazole moiety, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, contributing to its unique chemical properties. The tributylstannyl group enhances its reactivity and solubility in organic solvents, making it valuable in various chemical applications.

- Stille Cross-Coupling Reactions: This compound can be employed as a stannyl reagent in Stille coupling reactions, facilitating the formation of carbon-carbon bonds with various electrophiles .

- Nucleophilic Substitution: The thiazole nitrogen can act as a nucleophile, engaging in substitution reactions with alkyl halides or other electrophiles.

- Decomposition: Under certain conditions, such as strong acids or bases, 2-(tributylstannyl)thiazole may decompose, releasing tributylstannyl cations.

Several methods exist for synthesizing 2-(tributylstannyl)thiazole:

- Direct Synthesis: One approach involves the reaction of thiazole with tributylstannyl chloride in the presence of a base, leading to the formation of the desired compound.

- Stille Coupling: As mentioned earlier, this compound can be synthesized via Stille coupling using appropriate thiazole derivatives and tributylstannyl halides .

- Functionalization of Thiazoles: Other synthetic routes may involve functionalization of pre-existing thiazoles with tributylstannyl groups through various coupling strategies.

Several compounds share structural similarities with 2-(tributylstannyl)thiazole. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylthiazole | Thiazole ring with a methyl group | Lacks stannyl group; less reactive |

| 2-(Trimethylstannyl)thiazole | Thiazole ring with trimethylstannyl group | Less bulky than tributylstannyl; different reactivity profile |

| 2-(Phenylthio)thiazole | Thiazole ring with phenyl thiol substitution | Contains sulfur but lacks organotin functionality |

| 1,3-Thiazolidine | Saturated five-membered ring | Different saturation state; no stannyl group |

The presence of the tributylstannyl group in 2-(tributylstannyl)thiazole significantly enhances its reactivity compared to these similar compounds, making it particularly useful in synthetic applications while also contributing to its toxicity profile.

Preparation Routes and Synthetic Strategies

The synthesis of 2-(tributylstannyl)thiazole primarily revolves around functionalizing the thiazole ring at the 2-position with a tributylstannyl group. A foundational approach involves the direct stannylation of preformed thiazole derivatives. For instance, 2-bromothiazole serves as a critical precursor, undergoing halogen-metal exchange reactions with tributyltin reagents. This method typically employs lithium-halogen exchange, where 2-bromothiazole reacts with n-butyllithium to generate a lithiated intermediate, which subsequently couples with tributyltin chloride to yield the target compound [4].

Alternative routes leverage palladium-mediated cross-coupling strategies. The Stille reaction, a cornerstone in organotin chemistry, enables the coupling of tributyltin reagents with halogenated thiazoles. For example, 2-iodothiazole reacts with hexabutylditin in the presence of palladium catalysts such as tetrakis(triphenylphosphine)palladium(0), forming 2-(tributylstannyl)thiazole with high efficiency [1] . This method benefits from mild reaction conditions (room temperature to 80°C) and compatibility with diverse functional groups, though it requires rigorous exclusion of oxygen and moisture to prevent catalyst deactivation.

Regioselective Stannylation Approaches

Achieving regioselectivity in stannylation reactions is critical for synthesizing 2-(tributylstannyl)thiazole without competing side reactions. Directed ortho-metallation (DoM) strategies have proven effective, where directing groups on the thiazole ring guide tin insertion. For example, introducing a formyl group at the 2-position of thiazole enhances electron density at the adjacent carbon, facilitating selective stannylation at the 4-position via palladium-catalyzed coupling . However, reversing this selectivity to target the 2-position requires steric or electronic modulation.

Recent advances employ in situ protection-deprotection sequences. Temporarily blocking reactive sites with trimethylsilyl groups allows precise stannylation at the 2-position. After tin insertion, acidic workup removes the protecting group, yielding the desired product. This method achieves regioselectivity exceeding 90% in optimized systems, as demonstrated by kinetic studies comparing activation energies for competing pathways .

Metal-Catalyzed Synthesis Pathways

Palladium catalysts dominate metal-mediated syntheses of 2-(tributylstannyl)thiazole. The Stille coupling remains the most widely used method, with catalyst selection profoundly influencing yield. For instance, palladium(II) acetate with tri-o-tolylphosphine ligand achieves turnover numbers (TON) exceeding 10,000 under microwave-assisted conditions, reducing reaction times from hours to minutes . Nickel catalysis offers a cost-effective alternative, though with lower functional group tolerance.

Copper-mediated approaches, such as the Liebeskind-Srogl coupling, have emerged for substrates sensitive to palladium. This method employs catalytic copper(I) thiophene-2-carboxylate with stoichiometric palladium, enabling cross-couplings at ambient temperatures. While yields are moderate (50–70%), this approach minimizes side reactions like protodestannylation .

Table 1: Comparison of Metal Catalysts in Stannylation Reactions

| Catalyst System | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Pd(PPh₃)₄ | 80 | 85 | 12 |

| NiCl₂(dppe) | 100 | 65 | 24 |

| CuTC/Pd(OAc)₂ | 25 | 70 | 6 |

Modern Optimization Techniques for Improved Yields

Optimizing stannylation reactions requires addressing kinetic and thermodynamic barriers. Solvent polarity plays a pivotal role: polar aprotic solvents like N,N-dimethylformamide (DMF) accelerate oxidative addition steps but may promote tin aggregation. Mixed solvent systems (e.g., toluene:DMF 4:1) balance reactivity and solubility, achieving yields up to 92% .

Catalyst loading reduction strategies include using ultralow Pd concentrations (0.1–0.5 mol%) with bulky phosphine ligands (e.g., tricyclohexylphosphine), which stabilize active catalytic species while suppressing nanoparticle formation. Microwave irradiation further enhances efficiency, reducing typical reaction times from 24 hours to under 30 minutes through uniform heating .

Purification innovations address challenges in isolating tin-containing compounds. Fluorous solid-phase extraction (F-SPE) leverages the affinity of perfluorinated tags for fluorous silica gel, enabling rapid separation of stannylated products from tin byproducts. This method reduces purification times by 70% compared to traditional column chromatography [1].

Green Chemistry Approaches to Synthesis

Environmentally benign syntheses of 2-(tributylstannyl)thiazole focus on solvent substitution and catalyst recovery. Cyclopentyl methyl ether (CPME), a biodegradable solvent with low toxicity, replaces traditional tetrahydrofuran (THF) in lithiation steps, maintaining yields while reducing environmental impact [4].

Catalyst recycling systems employ magnetic nanoparticles functionalized with palladium complexes. After completion, an external magnet retrieves >95% of the catalyst, which retains activity for at least five cycles. Flow chemistry configurations minimize waste generation, with continuous reactors achieving space-time yields 3× higher than batch systems .

The Stille reaction represents one of the most extensively studied palladium-catalyzed cross-coupling processes in organometallic chemistry. The fundamental mechanistic framework involves a catalytic cycle comprised of three principal steps: oxidative addition, transmetalation, and reductive elimination. This catalytic cycle operates through a sequence of elementary reactions that facilitate the formation of carbon-carbon bonds between organotin compounds and organic electrophiles [1] [2] [3].

The active catalyst species is a palladium(0) complex, typically generated through reduction of palladium(II) precursors by phosphine ligands or organostannane reagents. The most commonly employed catalyst systems include tetrakis(triphenylphosphine)palladium(0) and bis(dibenzylideneacetone)palladium(0), which provide the necessary electronic and steric properties for efficient catalysis [4] [5].

The reaction mechanism proceeds through formation of discrete palladium(II) intermediates that have been extensively characterized through both experimental and computational methods. The catalytic cycle begins with oxidative addition of the organic electrophile to the palladium(0) center, generating a palladium(II) complex in which the metal center is coordinatively saturated. This intermediate subsequently undergoes transmetalation with the organostannane coupling partner, followed by reductive elimination to produce the desired coupled product and regenerate the palladium(0) catalyst [3] [5].

Computational studies have revealed that the mechanism involves multiple competing pathways, with the relative importance of each pathway dependent on the specific substrates, ligands, and reaction conditions employed. Density functional theory calculations have been particularly valuable in elucidating the energetic requirements and structural features of the transition states involved in each elementary step [6] [7] [8].

Transmetalation Step Investigation

The transmetalation step represents the most complex and mechanistically diverse aspect of the Stille reaction. This elementary process involves the formal transfer of an organic group from tin to palladium, accompanied by the migration of the halide or pseudohalide leaving group from palladium to tin. The mechanistic complexity arises from the existence of multiple competing pathways that can operate simultaneously or sequentially depending on the reaction conditions [9] [10] [5].

Two primary transmetalation mechanisms have been identified through extensive experimental and computational investigations: the cyclic mechanism and the open mechanism. The cyclic mechanism involves formation of a four-membered transition state in which both the organic group and the halide participate in a concerted transfer process. In contrast, the open mechanism proceeds through a non-cyclic transition state in which the organic group transfers to palladium without simultaneous halide coordination to tin [3] [5].

The choice between cyclic and open mechanisms depends on several factors, including the steric properties of the phosphine ligands, the electronic nature of the substrates, and the coordinating ability of the solvent. Computational studies have demonstrated that bulky phosphine ligands favor the open mechanism due to steric hindrance in the cyclic transition state, while electron-poor substrates and coordinating solvents promote the cyclic pathway [9] [7].

Kinetic isotope effect studies have provided valuable insights into the transmetalation mechanism. Primary kinetic isotope effects are typically not observed for the transmetalation step, indicating that carbon-hydrogen bond breaking is not involved in the rate-determining process. However, secondary kinetic isotope effects can provide information about hybridization changes at the reaction center during the transition state [11] [12].

The rate of transmetalation exhibits a strong dependence on the electronic properties of the organostannane coupling partner. The established reactivity order is: alkynyl > vinyl > aryl > allyl > benzyl >> alkyl, reflecting the relative ease of carbon-tin bond cleavage for different hybridization states [3] [13]. This reactivity pattern has been rationalized through computational analysis of the transition state structures and activation barriers [6] [14].

Oxidative Addition Dynamics

The oxidative addition step involves the reaction of palladium(0) with an organic electrophile to form a palladium(II) complex. This process is characterized by an increase in the formal oxidation state of palladium from zero to two and an increase in the coordination number from typically 14 to 16 electrons. The facility of oxidative addition depends critically on the nature of the leaving group, with the reactivity order being: iodide > triflate > bromide > chloride [3] [15].

Computational studies have revealed that oxidative addition can proceed through either concerted or stepwise mechanisms, depending on the substrate and catalyst system employed. For aryl halides, the concerted mechanism is generally favored, involving simultaneous breaking of the carbon-halogen bond and formation of the palladium-carbon and palladium-halogen bonds. The transition state structure resembles a three-center interaction with significant charge transfer from the palladium center to the carbon-halogen σ* orbital [16] [8].

The electronic properties of the aryl halide substrate significantly influence the activation barrier for oxidative addition. Electron-deficient aryl halides undergo oxidative addition more readily than electron-rich substrates, consistent with the electrophilic nature of the palladium(0) center. This electronic effect can be quantified through Hammett linear free energy relationships, which demonstrate a positive reaction constant indicative of electron-withdrawing substituent acceleration [17] [18].

Steric effects also play a crucial role in oxidative addition dynamics. Ortho-substituted aryl halides typically exhibit reduced reactivity due to steric hindrance around the reaction center. However, the magnitude of this steric effect depends on the size and electronic properties of the substituents, as well as the steric bulk of the phosphine ligands on palladium [19] [16].

The oxidative addition step can be rate-determining under certain conditions, particularly when using less reactive electrophiles such as aryl chlorides or when employing electron-rich phosphine ligands that reduce the electrophilicity of the palladium center. Kinetic isotope effect studies have confirmed that oxidative addition is rate-determining when primary kinetic isotope effects are not observed, indicating that carbon-hydrogen bond breaking occurs in a subsequent step [18] [11].

Reductive Elimination Pathways

Reductive elimination represents the final step in the catalytic cycle, involving the formation of the carbon-carbon bond between the two organic fragments coordinated to palladium. This process is accompanied by a decrease in the formal oxidation state of palladium from two to zero and a reduction in coordination number. The facility of reductive elimination depends on the electronic and steric properties of the organic fragments, as well as the nature of the supporting ligands [20] [19] [21].

The reductive elimination step typically requires the two organic fragments to adopt a cis configuration on the palladium center. This geometric requirement necessitates isomerization from the trans geometry typically produced by oxidative addition and transmetalation. The cis-trans isomerization can occur through several mechanisms, including dissociative processes involving ligand loss, associative processes involving additional ligand coordination, or direct intramolecular rearrangement [20] [19].

Computational studies have identified several factors that influence the activation barrier for reductive elimination. Electron-withdrawing ligands and bulky phosphines generally facilitate reductive elimination by destabilizing the palladium(II) starting state and reducing steric congestion in the transition state. The electronic properties of the organic fragments also play a role, with electron-rich groups typically undergoing reductive elimination more readily than electron-poor groups [21] [22].

The reductive elimination step exhibits characteristic kinetic isotope effects when carbon-hydrogen bonds are formed during the process. Primary kinetic isotope effects are typically observed for reductive elimination involving hydrogen transfer, while secondary kinetic isotope effects can provide information about the timing of bond formation. The magnitude of these isotope effects depends on the degree of bond formation in the transition state and the relative energies of the reactant and product states [23] [11].

Temperature effects on reductive elimination have been extensively studied, revealing that higher temperatures generally accelerate the process by providing the thermal energy necessary to overcome the activation barrier. However, elevated temperatures can also promote competing side reactions, such as β-hydride elimination or catalyst decomposition, which can reduce the overall efficiency of the coupling reaction [20] [19].

Reaction Intermediates and Their Characterization

The characterization of reaction intermediates in the Stille reaction has been achieved through a combination of spectroscopic techniques, kinetic studies, and computational modeling. Nuclear magnetic resonance spectroscopy has proven particularly valuable for identifying and characterizing palladium complexes in solution, providing information about coordination environment, dynamic processes, and structural features [24] [25] [26].

Electrospray ionization mass spectrometry has emerged as a powerful tool for detecting and characterizing short-lived intermediates in the Stille reaction. This technique allows for real-time monitoring of the catalytic cycle and can provide molecular weight information for transient species that are difficult to observe by other methods. The ability to perform tandem mass spectrometry experiments further enhances the structural characterization capabilities [24] [27].

Diffusion-ordered nuclear magnetic resonance spectroscopy has been employed to determine the aggregation state and molecular size of palladium complexes in solution. This technique provides information about the hydrodynamic radius of dissolved species, allowing for discrimination between monomeric and aggregated forms of the catalyst. Such information is crucial for understanding the relationship between solution-phase and solid-state structures [26].

X-ray crystallography has provided definitive structural information for numerous palladium intermediates isolated from Stille reactions. These solid-state structures have been essential for confirming the coordination geometries and bonding modes proposed from spectroscopic studies. However, the relationship between solid-state and solution-phase structures remains an important consideration in mechanistic analysis [15] [28].

Kinetic isotope effect studies have provided complementary information about the structure and bonding in transition states that cannot be directly observed. Primary kinetic isotope effects indicate bond breaking or formation in the rate-determining step, while secondary effects provide information about hybridization changes and steric interactions. The combination of inter- and intramolecular kinetic isotope effects has been particularly valuable for distinguishing between competing mechanistic pathways [23] [11] [29].

Computational Modeling of Reaction Mechanism

Computational chemistry has played an increasingly important role in understanding the mechanism of the Stille reaction. Density functional theory calculations have been extensively employed to study the energetics and structures of intermediates and transition states throughout the catalytic cycle. These calculations have provided insights that complement and extend experimental observations [6] [7] [8] [30].

The choice of computational method significantly influences the accuracy of the results obtained. B3LYP functional has been widely used for geometry optimization and vibrational frequency calculations, providing reasonable accuracy for most organic and organometallic systems. However, more sophisticated methods such as MPW1K and hybrid MP2:DFT approaches have been developed to improve the prediction of activation barriers and reaction energetics [6] [31] [17].

Computational modeling has been particularly valuable for understanding the factors that control the competition between different mechanistic pathways. For example, density functional theory calculations have elucidated the conditions under which the cyclic transmetalation mechanism is favored over the open mechanism. These calculations have revealed the importance of steric effects, electronic properties, and solvation in determining the preferred reaction pathway [7] [32] [14].

The computational prediction of kinetic isotope effects has provided a powerful tool for validating mechanistic proposals. By calculating the vibrational frequencies of isotopically substituted reactants and transition states, computational methods can predict the magnitude and direction of kinetic isotope effects. Comparison of these predictions with experimental observations provides a stringent test of the proposed mechanism [33] [29].

Computational studies have also been employed to understand the effect of ligand modification on the reaction mechanism. By systematically varying the electronic and steric properties of phosphine ligands, computational methods can predict how these changes will influence the activation barriers for different steps in the catalytic cycle. This information is valuable for the rational design of improved catalyst systems [9] [8] [34].

The accuracy of computational predictions depends on the level of theory employed and the size of the system being studied. For the Stille reaction, typical activation barriers calculated at the B3LYP level of theory are accurate to within approximately 2-5 kcal/mol, while more sophisticated methods can achieve chemical accuracy (±4 kJ/mol) for smaller systems. The computational cost increases significantly with the level of theory, requiring careful balance between accuracy and computational feasibility [6] [31] [22].

GHS Hazard Statements

H301 (97.83%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (97.83%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H372 (97.83%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (97.83%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (15.22%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard